molecular formula C13H11ClN6 B12250557 N-[(2-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-[(2-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12250557
M. Wt: 286.72 g/mol
InChI Key: MSNGIOZLXJCOTK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

Molecular Formula

C13H11ClN6

Molecular Weight

286.72 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H11ClN6/c14-11-4-2-1-3-10(11)6-16-12-5-13(18-8-17-12)20-9-15-7-19-20/h1-5,7-9H,6H2,(H,16,17,18)

InChI Key

MSNGIOZLXJCOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chlorobenzylamine with 6-(1H-1,2,4-triazol-1-yl)pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine stands out due to its unique combination of a chlorophenyl group and a triazole-pyrimidine scaffold. This structural arrangement imparts distinct biological activities and enhances its potential as a versatile compound in scientific research and industrial applications .

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